Furo[2,3-b]pyridine-3-carboxamide
CAS No.: 109274-98-8
Cat. No.: VC20750620
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109274-98-8 |
|---|---|
| Molecular Formula | C8H6N2O2 |
| Molecular Weight | 162.15 g/mol |
| IUPAC Name | furo[2,3-b]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C8H6N2O2/c9-7(11)6-4-12-8-5(6)2-1-3-10-8/h1-4H,(H2,9,11) |
| Standard InChI Key | WRJDMGHOBCKBJC-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(N=C1)OC=C2C(=O)N |
| Canonical SMILES | C1=CC2=C(N=C1)OC=C2C(=O)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
Furo[2,3-b]pyridine-3-carboxamide consists of a bicyclic heterocyclic system with a carboxamide substituent. The core structure features a furan ring fused to a pyridine ring at the 2,3-positions, creating the characteristic furo[2,3-b]pyridine framework. The carboxamide group (-CONH₂) at the 3-position provides additional functionality that can participate in hydrogen bonding interactions, serving as both a hydrogen bond donor and acceptor in potential binding interactions.
Physical and Chemical Properties
Based on analysis of related compounds and structural considerations, Furo[2,3-b]pyridine-3-carboxamide would be expected to possess the following physicochemical properties:
Table 1: Predicted Properties of Furo[2,3-b]pyridine-3-carboxamide
Synthetic Methodologies for Furo[2,3-b]pyridines
Established Synthetic Routes to Furo[2,3-b]pyridines
The literature describes several synthetic approaches to furo[2,3-b]pyridines that could potentially be adapted for the synthesis of Furo[2,3-b]pyridine-3-carboxamide. These methodologies provide valuable insights into potential synthetic strategies for accessing this compound.
Optimized Four-Step Synthesis
A concise and efficient four-step synthesis of furo[2,3-b]pyridines with functional handles at the 3- and 5-positions has been reported in the literature . This approach has been optimized for scale-up and minimizes the need for chromatographic purification. The synthetic pathway involves:
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Conversion of 2,5-dichloronicotinic acid to a tert-butyl ester using an acid-catalyzed dehydration
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Tandem nucleophilic aromatic substitution (SNAr) and cyclization reaction using tert-butyl 2-hydroxyacetate and sodium hydride
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Trifluoroacetic acid (TFA) mediated tert-butyl ester cleavage and decarboxylation
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Conversion of the resulting 3-hydroxy group to a triflate to enable further functionalization
This synthetic route provides access to furo[2,3-b]pyridines with functional handles that allow for subsequent modifications via palladium-catalyzed coupling reactions . The methodology has been successfully implemented on a multi-gram scale, making it particularly valuable for medicinal chemistry applications.
Table 2: Key Steps in the Four-Step Furo[2,3-b]pyridine Synthesis
| Step | Reaction | Reagents | Reported Yield |
|---|---|---|---|
| 1 | Esterification of 2,5-dichloronicotinic acid | H₂SO₄, MgSO₄, tert-butanol | 92% |
| 2 | SNAr-cyclization | tert-butyl 2-hydroxyacetate, NaH | 86% |
| 3 | Ester cleavage and decarboxylation | TFA | High yield (not specifically quantified) |
| 4 | Triflate formation | Not specified in search results | Not specified |
Alternative Synthetic Approaches
Additional approaches to furopyridines described in the literature include:
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Acetylene Coupling Method: This methodology involves the coupling of a substituted acetylene with a 2-hydroxy pyridine using palladium and copper catalysts . The specific conditions include:
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Palladium(II) catalyst (approximately 1 mole %)
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Copper(I) co-catalyst (approximately 2 mole %)
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Triphenylphosphine ligand (approximately 2 mole %)
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n-Butylamine in tetrahydrofuran at temperatures between 35°C and 39°C
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Decarboxylative Methods: A procedure for preparing Furo[2,3-b]pyridin-5-carboxylic acid from furo[2,3-b]pyridine-2,5-dicarboxylic acid via selective decarboxylation has been reported . This process utilizes:
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Suspension of the dicarboxylic acid in quinoline
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Addition of copper powder
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Heating to 210°C for 1.5 hours
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Proposed Synthetic Route to Furo[2,3-b]pyridine-3-carboxamide
Based on the synthetic methodologies described in the research literature, a rational approach to Furo[2,3-b]pyridine-3-carboxamide could involve the following steps:
Table 3: Proposed Synthetic Pathway to Furo[2,3-b]pyridine-3-carboxamide
This synthetic strategy leverages the established efficient route to the furo[2,3-b]pyridine core while introducing the carboxamide functionality at the 3-position through well-established amidation chemistry. The approach would benefit from the reported scalability and minimal purification requirements of the core synthesis .
| Structural Feature | Potential Interaction | Biological Significance |
|---|---|---|
| Pyridine nitrogen | Hydrogen bond acceptor | May interact with backbone NH of protein hinge regions |
| Furan oxygen | Weak hydrogen bond acceptor | Can provide additional binding interactions |
| Carboxamide NH₂ | Hydrogen bond donor | Can form directed interactions with carbonyl acceptors in proteins |
| Carboxamide C=O | Hydrogen bond acceptor | Can interact with NH donors in protein binding pockets |
| Planar bicyclic system | π-stacking, hydrophobic interactions | Can occupy lipophilic binding pockets and engage in aromatic interactions |
Structure-Activity Relationship Considerations
For medicinal chemistry optimization programs involving Furo[2,3-b]pyridine-3-carboxamide, several structure-activity relationship (SAR) considerations would be relevant:
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Core Scaffold Modifications:
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3-Position Variations:
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5-Position Exploration:
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Physicochemical Property Optimization:
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Modifications to improve aqueous solubility while maintaining target engagement
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Adjustments to enhance metabolic stability and pharmacokinetic properties
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